

Application Notes and Protocols for NNC 05-2090 in Amygdala Kindling Studies

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Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B15579115

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **NNC 05-2090**, a GABA uptake inhibitor, in amygdala kindling studies in rodents. This document is intended to guide researchers in designing and executing experiments to evaluate the anticonvulsant properties of this compound.

Introduction to NNC 05-2090

NNC 05-2090, with the chemical name 1-(3-(9H-Carbazol-9-yl)-l-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a potent inhibitor of GABA transporters.^[1] Its primary mechanism of action involves blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission.^[2] **NNC 05-2090** exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as GAT-2 in mice.^[1] It also shows affinity for GAT-1 and GAT-3, as well as for α 1- and D2-receptors.^[1] Due to its ability to modulate GABA levels, **NNC 05-2090** has been investigated for its anticonvulsant properties in various preclinical models of epilepsy, including the amygdala kindling model.^[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **NNC 05-2090**.

Table 1: In Vitro Inhibitory Activity of **NNC 05-2090**

Target	IC50 / Ki	Species/Tissue	Reference
[3H]GABA Uptake	IC50: 4.4 ± 0.8 µM	Rat Cerebral Cortex Synaptosomes	[1]
[3H]GABA Uptake (in presence of GAT-1 inhibitor)	IC50: 2.5 ± 0.7 µM	Rat Inferior Colliculus Synaptosomes	[1]
hBGT-1	Ki: 1.4 µM	Human	[1]
hGAT-1	Ki: 19 µM	Human	[1]
hGAT-2	Ki: 41 µM	Human	
hGAT-3	Ki: 15 µM	Human	
α1-receptor	IC50: 266 nM	[1]	[1]
D2-receptor	IC50: 1632 nM	[1]	

Table 2: In Vivo Anticonvulsant Activity of **NNC 05-2090** in Rodent Models

Model	Species	Route of Administration	Endpoint	ED50 / Effective Dose	Reference
Amygdala Kindling	Rat	Intraperitoneal (i.p.)	Reduction in generalized seizure severity (grades 3-5)	72-242 $\mu\text{mol/kg}$ (significant effect)	[1]
Amygdala Kindling	Rat	Intraperitoneal (i.p.)	Reduction in afterdischarge duration	72-242 $\mu\text{mol/kg}$ (significant effect)	[1]
Maximal Electroshock (MES)	Mouse	Intraperitoneal (i.p.)	Antagonism of tonic hindlimb extension	73 $\mu\text{mol/kg}$	[1]
Sound-induced Seizures	DBA/2 Mouse	Intraperitoneal (i.p.)	Inhibition of tonic convulsions	6 $\mu\text{mol/kg}$	[1]
Sound-induced Seizures	DBA/2 Mouse	Intraperitoneal (i.p.)	Inhibition of clonic convulsions	19 $\mu\text{mol/kg}$	[1]

Experimental Protocols

Preparation of NNC 05-2090 Solution for In Vivo Administration

Materials:

- **NNC 05-2090** hydrochloride (purity >98%)
- Dimethyl sulfoxide (DMSO)

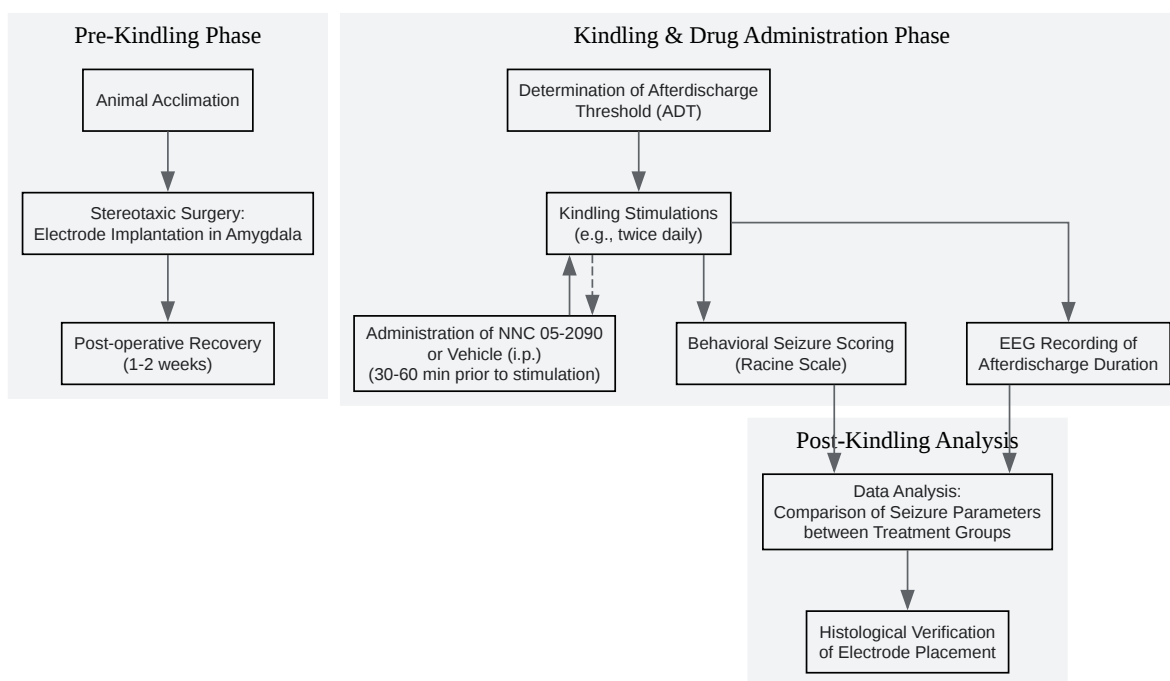
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- **NNC 05-2090** hydrochloride is soluble in DMSO up to 100 mM.^[2] To prepare a stock solution, dissolve the required amount of **NNC 05-2090** hydrochloride in a minimal amount of DMSO.
- For intraperitoneal (i.p.) injections, the DMSO concentration should be kept low to avoid toxicity. A final concentration of 5-10% DMSO in sterile saline is generally well-tolerated by rodents.
- Calculate the final volume of the dosing solution needed based on the number of animals and the desired dose. The injection volume for rats is typically 1-2 ml/kg.
- Prepare the final dosing solution by diluting the DMSO stock solution with sterile saline to the desired final concentration of **NNC 05-2090** and DMSO.
- Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.
- Prepare a vehicle control solution containing the same final concentration of DMSO in sterile saline.

Amygdala Kindling Experimental Workflow

The following diagram illustrates the overall workflow for an amygdala kindling study investigating the effects of **NNC 05-2090**.



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Figure 1. Experimental workflow for amygdala kindling studies with **NNC 05-2090**.

Detailed Protocol for Amygdala Kindling in Rats

a. Stereotaxic Surgery and Electrode Implantation:

- **Anesthesia:** Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and place it in a stereotaxic frame.
- **Surgical Preparation:** Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

- **Craniotomy:** Using a dental drill, create a small burr hole over the target coordinates for the basolateral amygdala. Stereotaxic coordinates for the rat amygdala are approximately: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ± 4.8 mm from midline; Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates may need to be adjusted based on the rat strain and age.
- **Electrode Implantation:** Slowly lower a bipolar stimulating and recording electrode to the target coordinates.
- **Fixation:** Secure the electrode assembly to the skull using dental cement and anchor screws.
- **Post-operative Care:** Suture the incision and provide post-operative analgesia and care according to approved institutional animal care protocols. Allow the animals to recover for at least one week before starting the kindling procedure.

b. Kindling Stimulation and Drug Administration:

- **Afterdischarge Threshold (ADT) Determination:** After the recovery period, determine the ADT for each animal. This is the minimum current intensity required to elicit an afterdischarge of at least 3-5 seconds in duration. Start with a low current (e.g., 25 μ A) and gradually increase it until an afterdischarge is observed.
- **Kindling Stimulations:** Once the ADT is determined, begin the kindling stimulations. A common paradigm involves stimulating the amygdala twice daily with a suprathreshold current (e.g., 400 μ A, 1-second train of 60 Hz sine waves).
- **Drug Administration:** Administer **NNC 05-2090** or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the kindling stimulation. The i.p. injection should be given in the lower right quadrant of the abdomen to avoid the cecum.
- **Behavioral Seizure Scoring:** Immediately following each stimulation, observe and score the behavioral seizure severity using the Racine scale (see Table 3).
- **Afterdischarge Duration (ADD) Recording:** Record the electroencephalogram (EEG) from the implanted electrode to measure the duration of the afterdischarge.

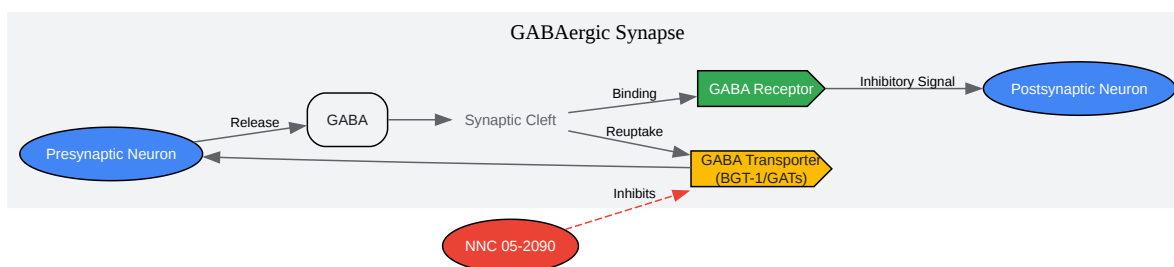
Table 3: Racine Scale for Seizure Scoring in Rats

Stage	Behavioral Manifestations
1	Mouth and facial movements
2	Head nodding
3	Forelimb clonus
4	Rearing with forelimb clonus
5	Rearing and falling (loss of postural control)

A rat is considered fully kindled after exhibiting several consecutive Stage 5 seizures.

Signaling Pathway

The primary mechanism of action of **NNC 05-2090** is the inhibition of GABA reuptake, which enhances GABAergic neurotransmission.



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Figure 2. Mechanism of action of **NNC 05-2090** at the GABAergic synapse.

Conclusion

NNC 05-2090 is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in seizure modulation. The protocols outlined in these application notes provide a framework for conducting amygdala kindling studies to assess the anticonvulsant

efficacy of **NNC 05-2090**. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional guidelines for animal care and use. Careful consideration of drug formulation, administration timing, and consistent seizure scoring are critical for obtaining reliable and reproducible data.

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References

- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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